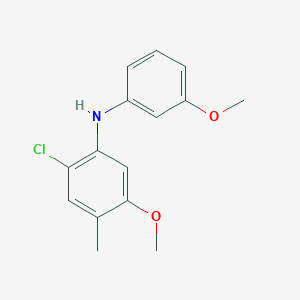![molecular formula C24H41ClO B14179539 1,3-DI-Tert-butyl-5-[(10-chlorodecyl)oxy]benzene CAS No. 918795-65-0](/img/structure/B14179539.png)
1,3-DI-Tert-butyl-5-[(10-chlorodecyl)oxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-DI-Tert-butyl-5-[(10-chlorodecyl)oxy]benzene is an organic compound characterized by the presence of tert-butyl groups and a chlorodecyl ether substituent on a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DI-Tert-butyl-5-[(10-chlorodecyl)oxy]benzene typically involves the following steps:
Starting Materials: The synthesis begins with 1,3-DI-Tert-butylbenzene and 10-chlorodecanol.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable base, such as sodium hydride, is used to deprotonate the alcohol, forming an alkoxide.
Ether Formation: The alkoxide then reacts with 1,3-DI-Tert-butylbenzene under reflux conditions to form the desired ether compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-DI-Tert-butyl-5-[(10-chlorodecyl)oxy]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the chlorodecyl group can yield the corresponding alkane.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of amines or thiols.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alkanes.
Applications De Recherche Scientifique
1,3-DI-Tert-butyl-5-[(10-chlorodecyl)oxy]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-DI-Tert-butyl-5-[(10-chlorodecyl)oxy]benzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-DI-Tert-butyl-5-(chloromethyl)benzene
- 1,3-DI-Tert-butyl-5-(bromomethyl)benzene
- 1,3-DI-Tert-butyl-5-(iodomethyl)benzene
Uniqueness
1,3-DI-Tert-butyl-5-[(10-chlorodecyl)oxy]benzene is unique due to the presence of the long chlorodecyl ether chain, which imparts distinct chemical and physical properties compared to its analogs
Propriétés
Numéro CAS |
918795-65-0 |
|---|---|
Formule moléculaire |
C24H41ClO |
Poids moléculaire |
381.0 g/mol |
Nom IUPAC |
1,3-ditert-butyl-5-(10-chlorodecoxy)benzene |
InChI |
InChI=1S/C24H41ClO/c1-23(2,3)20-17-21(24(4,5)6)19-22(18-20)26-16-14-12-10-8-7-9-11-13-15-25/h17-19H,7-16H2,1-6H3 |
Clé InChI |
DDSKQKRICUUIMF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1)OCCCCCCCCCCCl)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


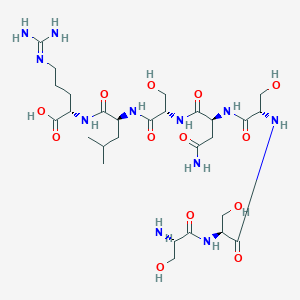
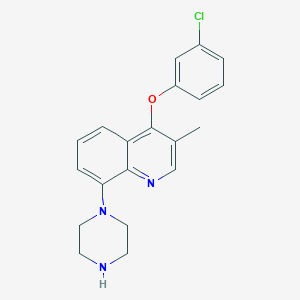
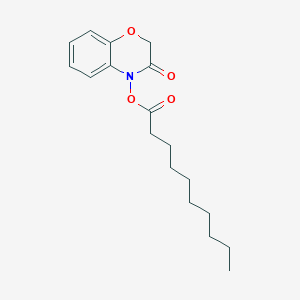
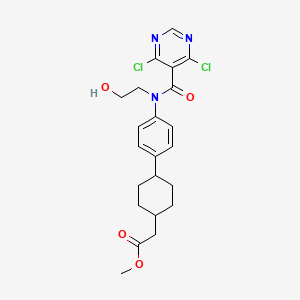
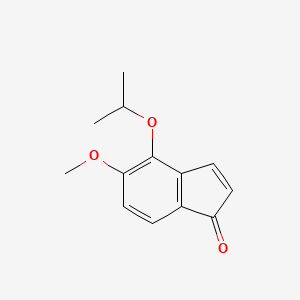
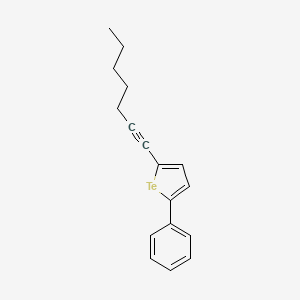
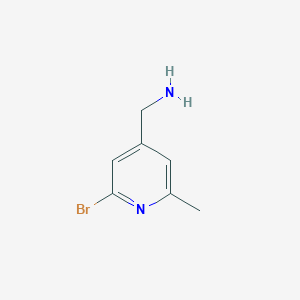
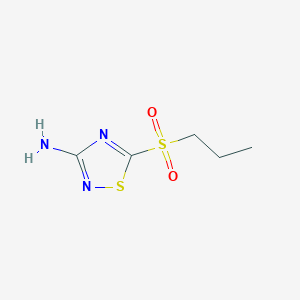
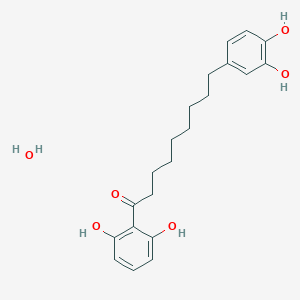



![Ethanone, 1-[2-(9-phenanthrenyl)phenyl]-](/img/structure/B14179527.png)
